2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzodioxole-thiazole core linked to a 5-methyl-1,3,4-thiadiazol-2-yl group via a thioether bridge. Its structural complexity arises from the integration of three pharmacophoric motifs:
- Benzodioxole: A fused aromatic ring system with electron-rich oxygen atoms, often associated with metabolic stability and receptor binding .
- Thiazole: A sulfur- and nitrogen-containing heterocycle known for diverse biological activities, including antimicrobial and anticancer properties .
The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution between a thiol-containing intermediate and a halogenated acetamide precursor, followed by cyclization or coupling under basic conditions (e.g., potassium carbonate) .
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S3/c1-9-20-21-16(28-9)19-15(23)5-11-6-26-17(18-11)27-7-12(22)10-2-3-13-14(4-10)25-8-24-13/h2-4,6H,5,7-8H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVRYNCNRCINQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves multi-step reactions that include the formation of thiazole and thiadiazole moieties. The process can be summarized as follows:
- Formation of Benzodioxole Derivative : The initial step often involves the synthesis of a benzodioxole derivative, which serves as a key precursor.
- Thiazole and Thiadiazole Formation : Subsequent reactions lead to the creation of thiazole and thiadiazole rings through nucleophilic substitution reactions.
- Final Acetamide Formation : The final step involves acylation to form the acetamide structure.
The compound's molecular structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its conformation and purity.
Biological Activity
The biological activity of this compound has been evaluated across various studies, highlighting its potential in pharmacological applications.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this structure showed effective inhibition against a range of bacterial strains with minimal inhibitory concentrations (MICs) often below 100 µg/mL .
Anticancer Properties
In vitro studies have revealed that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was reported that related benzodioxole derivatives demonstrated IC50 values ranging from 26 to 65 µM against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells . This suggests that the compound may interfere with cellular proliferation mechanisms.
Antidiabetic Effects
Recent investigations into benzodioxole derivatives have shown promising antidiabetic effects. One study found that related compounds significantly inhibited α-amylase activity, with IC50 values indicating potent efficacy (e.g., 0.68 µM) . Furthermore, in vivo assessments revealed reductions in blood glucose levels in diabetic mice models, underscoring potential therapeutic applications for diabetes management.
Data Tables
| Activity Type | Tested Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | <100 | |
| Anticancer | SK-Hep-1, MDA-MB-231, NUGC-3 | 26–65 | |
| Antidiabetic | α-Amylase | 0.68 |
Case Studies
- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with similar structural features to our target compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In a comparative study involving various benzodioxole derivatives, it was observed that certain modifications enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
- Diabetes Management Research : A recent study evaluated the antidiabetic potential of benzodioxole derivatives in a streptozotocin-induced diabetic mouse model. The results indicated substantial reductions in blood glucose levels following administration of these compounds .
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of compounds containing benzo[d][1,3]dioxole and thiazole structures exhibit promising antibacterial properties. For instance, compounds similar to the one have been synthesized and tested against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
A study conducted by researchers synthesized a series of thiazole derivatives and evaluated their antibacterial activity. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antibacterial agents .
Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer properties. The thiazole and thiadiazole rings are known to interact with cellular targets involved in cancer progression.
Case Study:
In vitro studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cell lines. One study reported that a derivative of thiazole showed IC50 values in the low micromolar range against breast cancer cells .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. For example:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways.
- Cellular Signaling: The presence of multiple functional groups allows for interaction with signaling pathways that regulate cell proliferation and survival.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related compounds and their key attributes:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 4-chlorophenyl-oxadiazole moiety in compound 3a enhances cytotoxicity, likely due to electron-withdrawing effects improving membrane permeability . In contrast, the benzodioxole group in the target compound may prioritize metabolic stability over potency .
Synthetic Accessibility :
- Compounds with benzothiazole cores (e.g., 1-10 series ) are synthesized efficiently via one-pot thiol-alkylation, whereas the target compound’s benzodioxole-thiazole scaffold may require additional protection/deprotection steps to prevent oxygen-mediated side reactions .
Enzyme Binding Affinity: Thioxo-thiazolidinone derivatives (e.g., the structural isomer in ) exhibit stronger hydrogen bonding with enzyme active sites compared to acetamide-linked analogs, as evidenced by molecular docking studies .
Research Findings and Limitations
- Cytotoxicity: Compound 3a demonstrates potent activity against HeLa cells (IC₅₀: 12 µM), but its chloro-substituted aryl group raises toxicity concerns in normal cells . The target compound’s benzodioxole moiety may mitigate this issue by reducing electrophilic reactivity .
- Enzyme Inhibition: Thiadiazole-acetamide hybrids (e.g., 1-10 series) show nanomolar COX-2 inhibition, suggesting the target compound could be optimized for anti-inflammatory applications .
- Synthetic Challenges : The target compound’s benzodioxole-thiazole linkage may introduce steric hindrance, complicating purification compared to simpler analogs like 7a .
Notes
Structural Uniqueness: The benzodioxole-thiazole core distinguishes this compound from most analogs, which typically feature benzothiazole or phenyl-thiazolidinone groups .
Data Gaps: No experimental data (e.g., IC₅₀, solubility) are available for the target compound, necessitating further in vitro and in vivo studies.
Contradictions : While methyl groups generally enhance lipophilicity, excessive substitution (e.g., in 9c from ) can reduce aqueous solubility, limiting bioavailability .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound, particularly regarding solvent and catalyst selection?
Answer: Synthesis optimization requires evaluating reaction conditions such as solvent polarity, reflux duration, and catalyst stoichiometry. For example:
- Solvent choice : Polar aprotic solvents (e.g., dry acetone) enhance nucleophilic substitution in thiazole-thiadiazole coupling reactions, while ethanol facilitates recrystallization .
- Catalysts : Anhydrous potassium carbonate (K₂CO₃) promotes deprotonation in thiol-mediated couplings, while sodium hydroxide (NaOH) aids cyclization in thiadiazole formation .
- Reaction time : Reflux durations (3–12 hours) impact yield and purity, with longer times favoring cyclization but risking decomposition .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer: A multi-technique approach is critical:
- Spectroscopy :
- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N/S ratios indicate impurities .
- Melting point : Sharp, consistent melting points (±2°C) confirm crystallinity .
Q. What preliminary biological screening assays are recommended for this compound?
Answer: Initial screens should prioritize target-specific assays:
- Anticancer : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method to assess neuroactivity .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Answer: SAR strategies include:
- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) on the benzo[d][1,3]dioxole ring to enhance electrophilic interactions with target proteins .
- Heterocycle replacement : Substitute thiadiazole with triazole or oxadiazole to modulate solubility and binding affinity .
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with AChE’s catalytic triad) .
Q. What computational methods are suitable for predicting binding modes and affinity?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., AChE, kinase enzymes). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms .
- MD simulations : GROMACS or AMBER for 50–100 ns trajectories to assess complex stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
- QSAR : CoMFA or CoMSIA models using descriptors like logP and topological polar surface area (TPSA) .
Q. How should researchers address discrepancies between experimental and computational data?
Answer:
- Validation : Cross-check docking poses with crystallographic data (e.g., PDB entries) and adjust force fields .
- Experimental replication : Repeat assays under controlled conditions (e.g., pH, temperature) to rule out artifacts .
- Data analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in bioactivity datasets .
Q. What green chemistry approaches can be applied to synthesize this compound sustainably?
Answer:
- Flow chemistry : Continuous-flow reactors reduce waste and improve heat transfer for exothermic steps (e.g., thiazole formation) .
- Catalyst recycling : Immobilize K₂CO₃ on silica or use ionic liquids to minimize reagent use .
- Solvent substitution : Replace DMF/acetic acid with Cyrene® or 2-MeTHF for safer recrystallization .
Q. How can regioselectivity challenges in heterocyclic coupling reactions be mitigated?
Answer:
- Directing groups : Use –NH₂ or –OCH₃ on aryl rings to guide cross-coupling at specific positions .
- Protection/deprotection : Temporarily block reactive sites (e.g., thiols with trityl groups) during synthesis .
- Microwave assistance : Accelerate reaction kinetics to favor thermodynamically stable regioisomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
